molecular formula C27H31N3O5S2 B11527183 Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11527183
M. Wt: 541.7 g/mol
InChI Key: LUKDFTDGOPTFLA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through a multi-step process involving the reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and ethyl 2-cyanoacetate. The reaction is typically catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at temperatures ranging from 60 to 65°C in ethanol . This method offers good yields and environmentally friendly conditions.

Chemical Reactions Analysis

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfamoyl groups, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared to other similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Biological Activity

Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. Its unique structure incorporates various functional groups that contribute to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C27H29N3O5SC_{27}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 485.6 g/mol. The presence of amino, methylsulfanyl, and sulfamoyl groups enhances its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC27H29N3O5S
Molecular Weight485.6 g/mol
CAS Number311785-31-6

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been attributed to its structural features that allow it to interact with bacterial cell membranes or essential metabolic pathways.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its effectiveness in reducing cell viability in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A study conducted by Da Silva et al. evaluated the cytotoxic effects of this compound on glioblastoma multiforme cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM.

Cell Line IC50 (μM)
Glioblastoma Multiforme12.5
Breast Cancer15.0

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : Binding to cellular receptors could modulate signaling pathways associated with cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress and subsequent apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The diverse functional groups present in the compound suggest a complex structure-activity relationship (SAR). Variations in side chains can significantly influence biological activity:

Compound Variation Biological Activity
Presence of Methylsulfanyl GroupEnhanced antimicrobial activity
Sulfamoyl SubstitutionIncreased anticancer efficacy

Properties

Molecular Formula

C27H31N3O5S2

Molecular Weight

541.7 g/mol

IUPAC Name

ethyl 2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C27H31N3O5S2/c1-5-35-26(32)24-22(16-6-10-18(36-4)11-7-16)23-20(14-27(2,3)15-21(23)31)30(25(24)28)17-8-12-19(13-9-17)37(29,33)34/h6-13,22H,5,14-15,28H2,1-4H3,(H2,29,33,34)

InChI Key

LUKDFTDGOPTFLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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